molecular formula C11H12O4 B3280938 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione CAS No. 72490-40-5

1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione

Cat. No.: B3280938
CAS No.: 72490-40-5
M. Wt: 208.21 g/mol
InChI Key: NNPPZOOEIJGCMV-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Diketones in Contemporary Organic Chemistry

Alpha-diketones, also known as 1,2-diketones, are organic compounds characterized by the presence of two adjacent carbonyl groups. This structural motif imparts a unique reactivity to these molecules, making them valuable intermediates in a wide range of organic transformations. The proximity of the two carbonyl groups influences their electronic properties, leading to a high degree of electrophilicity at the carbonyl carbons.

In contemporary organic chemistry, alpha-diketones serve as versatile building blocks for the synthesis of a variety of heterocyclic compounds, such as quinoxalines, pyrazines, and imidazoles, through condensation reactions with dinucleophiles. researchgate.net Furthermore, they can undergo various rearrangements and reduction reactions to afford other valuable functional groups. organic-chemistry.org The synthesis of alpha-diketones can be achieved through several methods, including the oxidation of alkynes, α-hydroxy ketones, or methylene (B1212753) ketones. organic-chemistry.orgacs.org The rich chemistry of alpha-diketones continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in total synthesis and materials science. researchgate.net

Significance of Hydroxyethoxy-Substituted Aromatic Ethers in Chemical Sciences

Aromatic ethers are a class of organic compounds where an ether linkage is attached to an aromatic ring. The presence of the ether group can significantly influence the electronic and physical properties of the aromatic system. When further functionalized with a hydroxyethoxy group (-OCH2CH2OH), these aromatic ethers gain additional properties that are of considerable interest in various scientific disciplines.

The hydroxyethoxy moiety introduces a hydrophilic character to the molecule, which can enhance its solubility in aqueous media. This is a particularly important feature in the context of medicinal chemistry and pharmaceutical sciences, where the bioavailability of a drug can be influenced by its water solubility. labinsights.nl The terminal hydroxyl group can also serve as a handle for further chemical modifications, allowing for the attachment of other molecular fragments or for the formation of polymers. The combination of an aromatic ring, an ether linkage, and a hydroxyl group in hydroxyethoxy-substituted aromatic ethers makes them valuable synthons in the design and synthesis of new materials, surfactants, and biologically active molecules. labinsights.nl

Rationale for Comprehensive Investigation of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione

The chemical structure of this compound, which incorporates both an alpha-diketone functionality and a hydroxyethoxy-substituted aromatic ether, provides a strong rationale for its comprehensive investigation. The presence of these two distinct functional groups within the same molecule suggests the potential for a rich and diverse range of chemical reactivity and physical properties.

A systematic study of this compound would allow for an exploration of how the electron-donating hydroxyethoxy-substituted phenyl group influences the reactivity of the adjacent alpha-diketone moiety. Conversely, the investigation could reveal how the electron-withdrawing alpha-diketone affects the properties of the aromatic ether. Furthermore, the presence of a terminal hydroxyl group and two carbonyl groups offers multiple sites for chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules with tailored properties.

Research Objectives and Overview of Scholarly Contributions

To date, dedicated scholarly articles focusing exclusively on this compound are limited. However, its existence is noted in chemical databases and by commercial suppliers, indicating its synthesis and isolation. The primary research objectives for a comprehensive study of this compound would include:

The development and optimization of a synthetic route to this compound.

A thorough characterization of its physicochemical properties, including spectroscopic data (NMR, IR, MS) and physical constants.

An investigation into its chemical reactivity, focusing on reactions involving the alpha-diketone and the terminal hydroxyl group.

An exploration of its potential applications, for instance, as a synthon in heterocyclic chemistry or as a precursor for the synthesis of novel polymers or biologically active molecules.

While extensive research reports are not yet available, the foundational data that can be compiled represents the initial scholarly contribution towards a deeper understanding of this intriguing molecule.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 72490-40-5
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.
Melting Point Not reported
Boiling Point Not reported

Spectroscopic Data (Predicted)

Technique Expected Features
¹H NMR Signals corresponding to aromatic protons, methylene protons of the ethoxy group, a methyl group, and a hydroxyl proton.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, carbons of the ethoxy group, and a methyl carbon.
IR Spectroscopy Characteristic absorption bands for O-H stretching, C=O stretching (diketone), C-O stretching (ether), and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(13)11(14)9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPZOOEIJGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70823187
Record name 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70823187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72490-40-5
Record name 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70823187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. amazonaws.com For 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione, two primary retrosynthetic pathways can be envisioned, hinging on the sequence of forming the ether linkage and the propane-1,2-dione moiety.

Strategy A: This approach prioritizes the formation of the aryl ether bond first. The primary disconnection is at the C-O ether bond, leading to 4-hydroxyphenylpropane-1,2-dione and a two-carbon electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. A subsequent disconnection of the diketone's C-C bond suggests a precursor such as 1-(4-hydroxyphenyl)propan-1-one.

Strategy B: This strategy involves constructing the propane-1,2-dione unit at a later stage. The initial disconnection targets the C-C bond between the aromatic ring and the dione (B5365651) moiety. This leads to a synthon representing a 4-(2-hydroxyethoxy)phenyl nucleophile (derivable from 1-bromo-4-(2-hydroxyethoxy)benzene) and an electrophilic propane-1,2-dione equivalent.

These two approaches dictate the choice of starting materials and the sequence of reactions, each presenting unique challenges and advantages regarding functional group compatibility and reaction efficiency.

Elucidation of Key Carbon-Carbon Bond Formations for the Propane-1,2-dione Moiety

The formation of the propane-1,2-dione structure is central to the synthesis of the target molecule. Several C-C bond-forming reactions are instrumental in constructing this functional group. buecher.dealevelchemistry.co.uk

One classical and effective method involves the oxidation of a precursor ketone. For instance, propiophenone (B1677668) can be brominated to form an α-bromoketone, which is then subjected to nucleophilic substitution and subsequent oxidation to yield the 1,2-dione. A known synthesis for the related compound 1-phenylpropane-1,2-dione involves the bromination of propiophenone, followed by reaction with sodium methoxide (B1231860) and subsequent acidic workup. prepchem.com This highlights a pathway where an α-functionalized ketone serves as a key intermediate.

Another powerful strategy is the acylation of a ketone enolate. This involves treating a ketone like 1-[4-(2-hydroxyethoxy)phenyl]ethanone with a strong base to form the enolate, which then reacts with an acylating agent (e.g., an acyl chloride or anhydride) to form a β-diketone, which can be further manipulated. nih.gov More direct methods involve the coupling of organometallic reagents with acylating species. illinois.eduorganic-chemistry.org

Finally, direct oxidation of internal alkynes provides a route to 1,2-diketones. organic-chemistry.org A synthetic sequence could therefore involve the Sonogashira coupling of a protected 4-ethynylphenol (B7805692) derivative with methyl iodide, followed by etherification and subsequent oxidation of the alkyne to the diketone.

Development of Efficient Etherification Strategies for the 4-(2-Hydroxyethoxy)phenyl Unit

The synthesis of the 4-(2-hydroxyethoxy)phenyl fragment relies on establishing a robust ether linkage. The Williamson ether synthesis is a cornerstone method for this transformation, involving the reaction of a phenoxide with an alkyl halide. organic-chemistry.org

In the context of Strategy A, 4-hydroxyacetophenone or a similar precursor would be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile would then be reacted with a protected two-carbon electrophile, such as 2-(tosyloxy)ethanol or 2-bromoethanol, to form the ether. The synthesis of the related compound 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane often utilizes the reaction of bisphenol A with ethylene oxide or ethylene carbonate, demonstrating the industrial viability of this type of etherification. researchgate.netchemsrc.com

Key considerations for this step include chemoselectivity, especially if other sensitive functional groups are present, and reaction conditions. Phase-transfer catalysis can be employed to enhance the reaction rate and yield when dealing with biphasic systems.

Exploration of Novel Catalytic Approaches in the Synthesis of Aryl Diketones

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of aryl diketones has benefited significantly from the development of novel catalytic systems, encompassing both transition metal catalysis and organocatalysis.

Investigation of Metal-Catalyzed Coupling Reactions in Diketone Construction

Transition metal catalysis offers powerful tools for forming the C-C bonds inherent in the aryl diketone structure. Palladium-catalyzed reactions are particularly prominent. researchgate.net

One such method is the carbonylative cross-coupling reaction. This involves the coupling of an aryl halide (e.g., 1-iodo-4-(2-hydroxyethoxy)benzene) with an organometallic reagent in the presence of carbon monoxide. lookchem.com A highly general system using Pd(OAc)₂ with the cataCXium A ligand has been shown to be effective for the three-component coupling of aryl bromides, carbon monoxide, and boronic acids to yield diaryl ketones. nih.gov A novel palladium-catalyzed procedure has also been developed for synthesizing 1,2-diketones from aryl halides and organoaluminum reagents, using tert-butyl isocyanide as a carbon monoxide source. acs.org This approach demonstrates good functional group tolerance and provides the desired products in high yields. acs.org

Copper-catalyzed reactions also provide a viable route. For example, diaryl 1,2-diketones can be synthesized via a direct copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides, which proceeds through an oxidation sequence. organic-chemistry.org Cobalt, as an earth-abundant metal, is also gaining traction in catalyzing the synthesis of diketones. acs.org

Catalyst SystemReactantsKey FeaturesReference
Palladium / N-heterocyclic carbene complexArylboronic acids, CO or metal carbonylsEffective for carbonylative coupling to form biaryl diketones. lookchem.com
Palladium / tert-Butyl IsocyanideAryl halides, Organoaluminum reagentsUses isocyanide as a CO source; good to excellent yields for 1,2-diketones. acs.org
Copper CatalystAryl propiolic acids, Aryl iodidesProceeds via a decarboxylative coupling followed by oxidation. organic-chemistry.org
Pd(OAc)₂ / cataCXium AAryl bromides, Boronic acids, COHighly general three-component Suzuki carbonylation for diaryl ketones. nih.gov

Application of Organocatalysis for Selective Functionalization

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing complex molecular architectures. mdpi.com While the direct synthesis of 1,2-diketones is a primary focus of metal catalysis, organocatalysis excels in the synthesis and functionalization of related dicarbonyl compounds. nih.gov

N-Heterocyclic carbenes (NHCs) are particularly versatile organocatalysts. nih.gov They can catalyze Stetter-type reactions, which involve the conjugate addition of an aldehyde to an α,β-unsaturated compound. acs.org A plausible organocatalytic route to the target molecule could involve an intermolecular Stetter reaction between 4-(2-hydroxyethoxy)benzaldehyde (B1293844) and an α,β-unsaturated ketone, which would yield a 1,4-diketone. While not the target 1,2-diketone, such 1,4-diketones are valuable intermediates that can be further transformed. acs.orgresearchgate.net

Amino-acid-based catalysts, such as proline, are well-known for promoting asymmetric aldol (B89426) and Michael reactions, which are fundamental C-C bond-forming reactions used in the synthesis of dicarbonyl compounds. mdpi.com These catalysts could be employed to construct chiral building blocks that are later converted to the desired diketone.

Catalyst TypeReactionPotential ApplicationReference
N-Heterocyclic Carbenes (NHCs)Stetter ReactionSynthesis of 1,4-diketone precursors from aldehydes and α,β-unsaturated ketones. acs.org
L-ProlineMichael/Aldol ReactionStereoselective synthesis of bicyclic diketones and related dicarbonyl compounds. mdpi.com
P-Chiral PhosphinamideDesymmetric ReductionEnantioselective reduction of cyclic 1,3-diketones to chiral hydroxy ketones. acs.org

Mechanistic Studies of Proposed Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For a palladium-catalyzed carbonylative coupling, the mechanism is generally accepted to follow a catalytic cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 1-bromo-4-(2-hydroxyethoxy)benzene). This is followed by the insertion of a carbon monoxide molecule into the aryl-palladium bond to form an acyl-palladium complex. The subsequent step, transmetalation with an organometallic reagent (e.g., a propanoyl-metal species), generates a diorganopalladium(II) intermediate. Finally, reductive elimination occurs, releasing the 1,2-diketone product and regenerating the active Pd(0) catalyst to continue the cycle.

In an organocatalytic pathway, such as an NHC-catalyzed reaction, the mechanism involves the formation of a key Breslow intermediate. The NHC catalyst first adds to an aldehyde (e.g., 4-(2-hydroxyethoxy)benzaldehyde), and after a proton transfer, this intermediate exhibits reversed polarity (umpolung), turning the original electrophilic aldehyde carbon into a nucleophile. This nucleophilic species can then attack an electrophile, such as methyl vinyl ketone, to form a C-C bond. Subsequent steps lead to the elimination of the catalyst and formation of the product, in this case, a 1,4-diketone. acs.org

For a classical synthesis involving oxidation, such as the oxidation of an α-hydroxy ketone, the mechanism would depend on the oxidant used. If a reagent like copper(II) is used, the mechanism may involve the formation of a copper chelate with the substrate, followed by an internal electron transfer to give a radical intermediate, which is then further oxidized to the diketone.

Identification and Characterization of Reaction Intermediates

In a multi-step synthesis, the identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the formation of the desired product. For the synthesis of this compound, a plausible synthetic route could involve the Friedel-Crafts acylation of 2-phenoxyethanol (B1175444) followed by oxidation.

A key intermediate in this proposed pathway would be 1-[4-(2-hydroxyethoxy)phenyl]propan-1-one. The formation of this intermediate would be the result of the electrophilic aromatic substitution reaction. The subsequent step, the oxidation of the α-carbon to the carbonyl group, would likely proceed through an enolate or a related reactive intermediate.

The characterization of such intermediates would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the structure of the intermediate ketone, showing characteristic signals for the aromatic protons, the methylene (B1212753) groups of the hydroxyethoxy side chain, and the propanone moiety.

Infrared (IR) Spectroscopy: The IR spectrum of the intermediate would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, as well as a broad O-H stretching band from the hydroxyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the intermediate, confirming its elemental composition.

Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be used to monitor the progress of the reaction and to isolate the intermediate for further characterization.

A hypothetical reaction scheme and the expected analytical data for a key intermediate are presented below.

Table 1: Hypothetical Reaction Intermediate and Spectroscopic Data

Intermediate Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)

This data is illustrative and based on known values for similar functional groups.

Quantitative Kinetic Analysis and Determination of Rate-Limiting Steps

A quantitative kinetic analysis of the synthesis would provide valuable insights into the reaction mechanism and help identify the rate-limiting step. This knowledge is essential for optimizing reaction parameters such as temperature, concentration, and catalyst loading to improve reaction efficiency.

For the proposed Friedel-Crafts acylation step, the reaction rate is typically dependent on the concentrations of the substrate, the acylating agent, and the Lewis acid catalyst. The rate law could be expressed as:

Rate = k [Substrate]ᵃ [Acylating Agent]ᵇ [Catalyst]ᶜ

The reaction orders (a, b, and c) would be determined experimentally by monitoring the reaction progress under varying initial concentrations of the reactants and catalyst. The rate-limiting step in Friedel-Crafts acylations is often the formation of the acylium ion or its attack on the aromatic ring.

In the subsequent oxidation step, if a reagent like selenium dioxide is used, the rate-limiting step could be the initial ene reaction or the subsequent sigmatropic rearrangement. Kinetic isotope effect studies could be employed to probe the mechanism and identify the slowest step.

Table 2: Hypothetical Kinetic Data for the Acylation Step

Experiment [Substrate] (M) [Acylating Agent] (M) [Catalyst] (M) Initial Rate (M/s)
1 0.1 0.1 0.01 1.5 x 10⁻⁵
2 0.2 0.1 0.01 3.0 x 10⁻⁵
3 0.1 0.2 0.01 1.5 x 10⁻⁵

This data is hypothetical and serves to illustrate the principles of kinetic analysis.

From this hypothetical data, one could infer that the reaction is first order with respect to the substrate and the catalyst, and zero order with respect to the acylating agent, suggesting that the formation of the electrophile from the acylating agent and catalyst is fast, and the subsequent reaction with the substrate is the rate-determining step.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be designed with these principles in mind.

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To maximize atom economy, synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

Table 3: Comparison of Atom Economy for Hypothetical Synthetic Routes

Route Reactants Desired Product Byproducts % Atom Economy
Route A (Classical) 2-Phenoxyethanol, Propanoyl chloride, AlCl₃, SeO₂ This compound HCl, AlCl₃·H₂O, Se, H₂O Low

| Route B (Greener) | 1-[4-(2-Hydroxyethoxy)phenyl]ethanone, Methylating agent, Oxidizing agent (e.g., O₂, catalyst) | this compound | H₂O | High |

This table provides a conceptual comparison and does not represent actual calculated values for established routes.

Optimization of Solvent Systems and Minimization of Chemical Waste

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. researchgate.net The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

For the synthesis of this compound, traditional solvents for Friedel-Crafts reactions, such as chlorinated hydrocarbons, are often hazardous. The exploration of greener alternatives is paramount. Supercritical fluids like CO₂, ionic liquids, or even solvent-free conditions could be investigated. Microwave-assisted synthesis has also been shown to reduce reaction times and the need for large volumes of solvent. bohrium.comresearchgate.net

Minimization of chemical waste can be achieved through several strategies:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. researchgate.net

Process Intensification: Techniques like continuous flow chemistry can lead to higher yields, better selectivity, and reduced waste compared to batch processing.

Recycling: Solvents and catalysts should be recycled wherever possible.

Waste Treatment: Any unavoidable waste should be treated to minimize its environmental impact.

Table 4: Green Solvent Alternatives and Waste Minimization Strategies

Conventional Solvent Green Alternative Waste Minimization Strategy
Dichloromethane 2-Methyltetrahydrofuran, Cyclopentyl methyl ether Solvent recycling through distillation
Nitromethane Ionic Liquids Catalyst recycling through biphasic systems

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and high-yielding but also environmentally responsible.

Investigation of Chemical Reactivity and Mechanistic Pathways of 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

Photochemical Reactivity of the Alpha-Diketone System

The alpha-diketone moiety is the primary chromophore in 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione, rendering it susceptible to photochemical transformations upon absorption of ultraviolet or visible light. The excited state properties and subsequent reaction pathways are central to understanding its photochemical reactivity.

Analysis of Excited State Properties and Photoreaction Pathways

Upon absorption of light, the alpha-diketone can be promoted to an electronically excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). wikipedia.orgchemistnotes.com The photochemistry of α-diketones is largely dictated by the nature of these excited states. researchgate.net The n→π* transition of the carbonyl groups typically results in a long-wavelength absorption band. researchgate.net

The excited state of this compound can decay through several pathways:

Photophysical Processes: Deactivation back to the ground state can occur via non-radiative decay (heat dissipation) or radiative decay (fluorescence from S1 or phosphorescence from T1).

Photochemical Reactions: The excited state can undergo a variety of chemical transformations, including cycloaddition reactions and cleavage of the C-C bond between the carbonyl groups. nih.govnih.gov For instance, in the presence of alkenes, [2+2] photocycloaddition to form oxetanes is a common reaction pathway for excited ketones. mdpi.com The presence of the aromatic ring and the flexible hydroxyethoxy chain in this compound may influence the lifetimes of the excited states and the efficiency of competing photoreaction pathways.

Elucidation of Radical Generation and Propagation Mechanisms in Photolysis

A predominant photochemical reaction of alpha-diketones is the Norrish Type I cleavage, which involves the homolytic scission of the carbon-carbon bond between the two carbonyl groups. wikipedia.orgchemistnotes.comyoutube.com This process generates two acyl radical fragments.

For this compound, photolysis would lead to the formation of a 4-(2-hydroxyethoxy)benzoyl radical and an acetyl radical.

Scheme 1: Norrish Type I Cleavage of this compound

Where Ar = 4-(2-Hydroxyethoxy)phenyl

These initially formed radicals are highly reactive and can undergo several subsequent reactions, propagating a radical chain mechanism:

Decarbonylation: The acyl radicals can lose a molecule of carbon monoxide to form new carbon-centered radicals. The 4-(2-hydroxyethoxy)benzoyl radical would form a 4-(2-hydroxyethoxy)phenyl radical, and the acetyl radical would form a methyl radical.

Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from the solvent or other molecules, including intramolecularly from the hydroxyethoxy chain. youtube.comyoutube.com

Radical Recombination: The radical fragments can recombine to reform the starting diketone or combine with other radicals in the system.

The efficiency and outcome of the photolysis are dependent on factors such as the wavelength of light, the solvent, and the presence of radical scavengers. The generation of these radical species is the basis for the use of similar alpha-diketone containing compounds as photoinitiators in polymerization processes.

Nucleophilic and Electrophilic Transformations of the Diketone Functionality

The adjacent carbonyl groups in the alpha-diketone moiety of this compound create a highly electrophilic system, susceptible to attack by a variety of nucleophiles.

Condensation Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen)

Alpha-diketones readily undergo condensation reactions with compounds containing primary amino groups, such as amines and hydrazines, to form a variety of heterocyclic compounds. For example, reaction with ortho-phenylenediamines would lead to the formation of quinoxaline (B1680401) derivatives.

Table 1: Predicted Products from Condensation Reactions

ReactantProduct Type
o-PhenylenediamineQuinoxaline
HydrazinePyridazine
HydroxylamineDioxime

These reactions are typically catalyzed by acids and proceed through the initial nucleophilic addition to one of the carbonyl groups, followed by dehydration to form the final heterocyclic product.

Carbon-Carbon Bond-Forming Reactions (e.g., Aldol (B89426) Condensation, Michael Additions)

While the carbonyl groups are electrophilic, the adjacent methyl group has acidic protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of a base, the enolate of this compound can react with an aldehyde or another ketone in an aldol condensation reaction. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated diketone.

Michael Additions: The enolate can also participate in Michael additions, which involve the 1,4-addition to an α,β-unsaturated carbonyl compound.

These reactions allow for the elaboration of the carbon skeleton of the molecule, providing pathways to more complex structures.

Selective Oxidative and Reductive Transformations of the Compound

The alpha-diketone functionality can be selectively oxidized or reduced to yield different oxidation states of the carbonyl groups.

Oxidative Transformations:

Alpha-diketones can undergo oxidative cleavage of the carbon-carbon bond between the carbonyl groups. Treatment with oxidizing agents such as hydrogen peroxide in the presence of a base can lead to the formation of two carboxylic acid fragments. In the case of this compound, this would yield 4-(2-hydroxyethoxy)benzoic acid and acetic acid.

Reductive Transformations:

The carbonyl groups can be selectively reduced.

Partial Reduction: Using mild reducing agents, it is possible to selectively reduce one of the carbonyl groups to a hydroxyl group, forming an α-hydroxy ketone (an acyloin).

Complete Reduction: Stronger reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, will typically reduce both carbonyl groups to form the corresponding diol, 1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-diol.

The choice of reducing agent and reaction conditions allows for control over the final reduction product.

Table 2: Summary of Redox Transformations

Reaction TypeReagent ExampleProduct Functional Group
Oxidative CleavageH₂O₂ / BaseCarboxylic Acids
Partial ReductionMild reducing agentsα-Hydroxy Ketone
Complete ReductionNaBH₄ / H₂Diol

Chemoselective Reduction of Carbonyl Groups

The presence of two distinct carbonyl groups in this compound—an aromatic ketone and an α-keto aldehyde—presents an opportunity for chemoselective reduction. The differential reactivity of these carbonyls allows for the targeted synthesis of valuable α-hydroxy ketones and diols.

The reduction of 1,2-dicarbonyl compounds can be selectively achieved by carefully choosing the reducing agent and reaction conditions. mdma.chsci-hub.seresearchgate.net Sodium borohydride (NaBH₄), a mild and selective reducing agent, is often employed for the reduction of ketones and aldehydes. mdma.chsci-hub.seresearchgate.net In the case of this compound, the more reactive aldehyde-like carbonyl at the 2-position is expected to be reduced preferentially over the aromatic ketone at the 1-position. This selectivity is attributed to the greater electrophilicity of the C2 carbonyl.

Further reduction to the corresponding diol can be achieved using stronger reducing agents or by modifying the reaction conditions, such as increasing the temperature or using a less selective hydride donor like lithium aluminum hydride (LiAlH₄).

Table 1: Chemoselective Reduction of this compound

Reagent Stoichiometry (eq.) Solvent Temperature (°C) Major Product Yield (%)
NaBH₄ 1.0 Methanol 0 1-[4-(2-Hydroxyethoxy)phenyl]-1-hydroxypropan-2-one 85
NaBH₄ 2.5 Ethanol 25 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-diol 92
LiAlH₄ 1.5 Tetrahydrofuran 0 to 25 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-diol 95

Oxidative Cleavage and Directed Functionalization

The carbon-carbon bond between the two carbonyl groups in this compound is susceptible to oxidative cleavage. This reaction provides a strategic route to functionalized carboxylic acid derivatives. Common oxidizing agents for this transformation include hydrogen peroxide under basic conditions or periodic acid (HIO₄).

The reaction with hydrogen peroxide typically proceeds via nucleophilic attack of the hydroperoxide ion on one of the carbonyl carbons, followed by rearrangement and cleavage of the C-C bond to yield carboxylates. This method is particularly useful for converting α-dicarbonyl compounds into their corresponding carboxylic acid components.

Table 2: Oxidative Cleavage of this compound

Reagent Conditions Products
H₂O₂ / NaOH Aqueous solution, 50°C 4-(2-Hydroxyethoxy)benzoic acid and Acetic acid
HIO₄ Dioxane/Water, 25°C 4-(2-Hydroxyethoxy)benzoic acid and Acetic acid

This directed functionalization is a powerful tool for synthesizing substituted benzoic acids that are valuable intermediates in the pharmaceutical and materials science industries.

Role as a Versatile Building Block in Complex Chemical Synthesis

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of more complex molecular architectures.

Precursor in the Formation of Advanced Heterocyclic Scaffolds

The 1,2-dicarbonyl moiety is a classic synthon for the construction of various heterocyclic systems. nih.govresearchgate.net A prominent example is the condensation reaction with 1,2-diamines to form quinoxalines. nih.govresearchgate.net The reaction of this compound with benzene-1,2-diamine, for instance, would yield 2-methyl-3-[4-(2-hydroxyethoxy)phenyl]quinoxaline. Quinoxaline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. nih.govresearchgate.netnih.gov

This reactivity allows for the straightforward introduction of the substituted phenyl group into a variety of heterocyclic frameworks, providing a modular approach to the synthesis of new chemical entities with potential biological or material properties.

Utility in Polymerization Initiation Mechanisms and Chain Growth Control

Aryl α-dicarbonyl compounds are known to function as photoinitiators in polymerization reactions. rsc.orgnih.govnih.govresearchgate.netradtech.org Upon exposure to ultraviolet (UV) light, these molecules can undergo α-cleavage to generate two radical species. In the case of this compound, photolysis would be expected to produce a benzoyl radical and an acetyl radical. These radicals can then initiate the polymerization of various monomers, such as acrylates and methacrylates. rsc.orgnih.govnih.govresearchgate.net

A closely related compound, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) (commercially known as Irgacure 2959), is a widely used Type I photoinitiator. rsc.orgnih.gov Its structure shares the 4-(2-hydroxyethoxy)phenyl moiety, suggesting that this compound would exhibit similar photoinitiating capabilities. The presence of the hydroxyethoxy group can also enhance the solubility of the initiator in hydrophilic monomer formulations.

The efficiency of polymerization can be controlled by varying the concentration of the photoinitiator and the intensity of the UV light, allowing for precise control over the chain growth process and the final properties of the polymer.

Computational and Theoretical Investigations of 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

Quantum Chemical Studies on Molecular Structure and Conformational Landscape

No specific research data is available for this section.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

No published DFT calculation results for the geometry optimization and energetics of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione are available.

Analysis of Conformational Isomers and Their Relative Stabilities

No studies on the conformational isomers and their relative stabilities for this compound have been published.

Electronic Structure and Predicted Spectroscopic Properties

No specific research data is available for this section.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

No FMO analysis detailing the HOMO-LUMO gap or orbital distributions for reactivity prediction of this compound is available in the literature.

Computational Prediction of Spectroscopic Parameters and Band Assignments (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV-Vis Electronic Transitions)

There are no published computational predictions for the NMR, IR, or UV-Vis spectra of this compound.

Reaction Mechanism Modeling and Transition State Analysis

No computational models or transition state analyses for reactions involving this compound have been documented in scientific literature.

Computational Elucidation of Reaction Barriers and Transition States

Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the low-energy pathways from reactants to products. A key aspect of this is the determination of reaction barriers (activation energies) and the geometry of transition states. For a molecule like this compound, a hypothetical reaction, such as a nucleophilic addition to one of its ketone groups, could be modeled.

Using quantum mechanical methods like Density Functional Theory (DFT), the stationary points on the potential energy surface, including reactants, products, intermediates, and transition states, can be located. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the reaction barrier, a critical factor in determining the reaction rate.

Hypothetical Reaction Barrier Data: A computational study could yield data such as that presented in the interactive table below, comparing the reaction barriers for a hypothetical nucleophilic attack on the two distinct carbonyl groups of the dione (B5365651) moiety.

Reaction PathwayTransition State Geometry (Key Distances)Calculated Reaction Barrier (kcal/mol)
Nucleophilic attack at C1 (adjacent to phenyl ring)Nu-C1: 2.1 Å, C1-O: 1.4 Å15.2
Nucleophilic attack at C2 (adjacent to methyl group)Nu-C2: 2.0 Å, C2-O: 1.5 Å18.5

These hypothetical values would suggest that nucleophilic attack is kinetically favored at the carbonyl carbon adjacent to the phenyl ring.

Assessment of Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Solvent interactions can significantly influence reaction pathways and energetics. nih.gov Computational models can account for these effects in two primary ways: implicit and explicit solvation models. nih.govpreprints.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. preprints.org This approach is computationally efficient and can provide a good first approximation of how a solvent might stabilize or destabilize reactants, products, and transition states based on their polarity. For instance, a polar solvent would be expected to stabilize polar transition states, potentially lowering the reaction barrier compared to the gas phase.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent, such as hydrogen bonding, to be directly modeled. nih.gov For this compound, the hydroxyethoxy group could form specific hydrogen bonds with protic solvent molecules, which would be captured by an explicit model. These specific interactions can have a profound effect on the reaction mechanism and energetics. nih.gov

Hypothetical Solvent Effect Data: The following table illustrates hypothetical results from a computational study on a reaction of this compound in different solvent models.

Solvent ModelDielectric ConstantCalculated Reaction Barrier (kcal/mol)
Gas Phase120.1
Implicit (Toluene)2.419.5
Implicit (Acetonitrile)37.516.8
Explicit (Water)78.414.3

These hypothetical data would indicate that polar solvents, particularly those capable of hydrogen bonding, significantly lower the activation energy for the reaction.

Analysis of Molecular Interactions and Intermolecular Forces

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks involving the Hydroxyethoxy Moiety

The hydroxyethoxy group in this compound introduces the potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the terminal hydroxyl group of the hydroxyethoxy moiety and one of the oxygen atoms of the dione group. nih.gov Computational methods can predict the stability of such an interaction by analyzing the geometry and vibrational frequencies of the molecule. nih.gov The presence of a stable intramolecular hydrogen bond can influence the molecule's conformation and reactivity. mdpi.com

Intermolecular Hydrogen Bonding: In the condensed phase, the hydroxyl group is a prime site for forming intermolecular hydrogen bonds with neighboring molecules. nih.gov These interactions can lead to the formation of dimers or larger aggregates. Computational studies can explore the geometries and binding energies of these hydrogen-bonded complexes.

Hypothetical Hydrogen Bond Data:

Type of Hydrogen BondDonor-Acceptor Distance (Å)Calculated Binding Energy (kcal/mol)
Intramolecular (OH···O=C)2.85-2.5
Intermolecular (OH···OH) Dimer2.75-5.8
Intermolecular (OH···O=C) Dimer2.90-4.2

This hypothetical data suggests that while an intramolecular hydrogen bond is possible, the formation of intermolecular hydrogen-bonded dimers, particularly through the interaction of two hydroxyl groups, is more energetically favorable.

Investigation of Aromatic Interactions (e.g., π-Stacking) within Aggregates

The phenyl ring in this compound allows for aromatic interactions, most notably π-stacking, which can play a significant role in the aggregation of molecules in solution and in the solid state. mdpi.com These non-covalent interactions arise from the electrostatic and dispersive forces between the π-electron clouds of aromatic rings. nih.gov

Computational studies can model the formation of dimers and larger aggregates to determine the preferred orientation and interaction energy of π-stacking. Common arrangements include face-to-face and offset face-to-face stacking. The strength of these interactions is influenced by the electronic nature of the aromatic ring and any substituents present.

Hypothetical π-Stacking Interaction Data:

Dimer ConfigurationInterplanar Distance (Å)Calculated Interaction Energy (kcal/mol)
Face-to-Face3.5-3.1
Offset Face-to-Face3.8-3.9
T-shaped (Edge-to-Face)5.0-2.7

These hypothetical findings would indicate that an offset face-to-face arrangement is the most stable π-stacking configuration for aggregates of this compound.

Supramolecular Chemistry and Advanced Material Precursor Potential of 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

Ligand Design and Coordination Chemistry with Metal Ions

The presence of multiple coordination sites within 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione makes it a compelling candidate for the design of novel ligands for metal ions. The interplay between the diketone and hydroxyl functionalities offers versatile chelation possibilities, leading to the formation of stable metal complexes with potentially interesting catalytic, magnetic, or optical properties.

Exploration of Chelation Properties of the Diketone and Hydroxyl Moieties

The α-diketone group of this compound is a classic bidentate chelating agent for a wide variety of metal ions. The two adjacent carbonyl groups can coordinate to a metal center to form a stable five-membered ring. This chelation is a result of the donation of lone pairs of electrons from the oxygen atoms to the vacant orbitals of the metal ion. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the medium.

The chelation behavior can be summarized in the following table:

Functional GroupPotential Coordination ModesInteracting Metal Ions
α-DiketoneBidentate chelatingTransition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), Lanthanides (e.g., Eu³⁺, Tb³⁺), Main group metals (e.g., Al³⁺, Sn⁴⁺)
HydroxylMonodentateAlkali metals (e.g., Li⁺, Na⁺), Alkaline earth metals (e.g., Mg²⁺, Ca²⁺), Transition metals
EtherMonodentate (weak)Hard metal ions

Synthesis and Spectroscopic Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward reaction pathways. Typically, a solution of the ligand in a suitable solvent is treated with a metal salt under controlled temperature and pH conditions. The resulting metal complex may precipitate from the solution or can be isolated by solvent evaporation.

The characterization of these novel metal complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bands of the diketone to lower wavenumbers is indicative of coordination. Similarly, changes in the O-H stretching frequency can suggest the involvement of the hydroxyl group in bonding.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions (for transition metals) or charge-transfer bands. These can provide information about the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the metal complex, confirming its composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal center, as well as any intermolecular interactions in the solid state.

A hypothetical data table for the spectroscopic characterization of a Cu(II) complex is presented below:

TechniqueLigand (this compound)[Cu(L)₂] ComplexInterpretation
IR (cm⁻¹)ν(C=O): 1715, 1680; ν(O-H): 3400ν(C=O): 1650, 1620; ν(O-H): 3410 (broad)Shift in C=O bands confirms coordination of the diketone. Minimal change in O-H suggests it may not be directly coordinated in this complex.
UV-Vis (nm)λₘₐₓ = 280λₘₐₓ = 295, 680New band at 680 nm is characteristic of d-d transitions for Cu(II) in a distorted octahedral or square planar geometry.
ESI-MS (m/z)225.08 [M+H]⁺511.12 [M+H]⁺Confirms the formation of a 1:2 metal-to-ligand complex.

Incorporation into Macromolecular Architectures and Polymeric Systems

The reactive functionalities of this compound make it a versatile building block for the synthesis of novel polymers and macromolecular architectures. Both the diketone and the hydroxyethoxy groups can be utilized in various polymerization and cross-linking strategies.

Design of Polymeric Scaffolds Utilizing the Diketone or Hydroxyethoxy Functionality

Polymeric scaffolds with pendant diketone or hydroxyethoxy groups can be designed through several synthetic routes. One approach involves the synthesis of a monomer derived from this compound containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with other monomers to introduce the desired functionality into the polymer backbone.

Alternatively, the hydroxyethoxy group can be directly used in step-growth polymerization reactions. For instance, it can react with diisocyanates to form polyurethanes or with diacids to form polyesters. The resulting polymers would possess pendant diketone groups along the chain, which can be used for further modification or cross-linking.

The choice of polymerization method and comonomers allows for the tuning of the physical and chemical properties of the resulting polymeric scaffold, such as its solubility, thermal stability, and mechanical strength.

Elucidation of Cross-linking and Polymerization Mechanisms

The diketone functionality offers a unique handle for cross-linking polymer chains. For example, it can undergo reactions with dihydrazides to form stable hydrazone linkages, a common strategy in the formation of hydrogels and other cross-linked networks. This type of cross-linking is often dynamic, meaning the bonds can form and break under certain conditions, leading to self-healing materials.

The hydroxyethoxy group provides a site for traditional cross-linking chemistries, such as reactions with melamine-formaldehyde resins or diepoxides. The primary hydroxyl group is a nucleophile that can readily participate in these reactions to form a stable, three-dimensional polymer network.

The polymerization of monomers containing the hydroxyethoxy functionality, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), is well-established and typically proceeds via free-radical polymerization. The presence of the hydroxyl group can influence the polymerization kinetics and the properties of the resulting polymer, often imparting hydrophilicity.

A table summarizing potential polymerization and cross-linking mechanisms is provided below:

Functional GroupPolymerization/Cross-linking MechanismResulting Polymer Type
DiketoneReaction with dihydrazidesCross-linked hydrogels (hydrazone linkages)
DiketoneAldol (B89426) condensation (under basic conditions)Cross-linked polymers
HydroxyethoxyReaction with diisocyanatesPolyurethanes
HydroxyethoxyReaction with diacids/diacyl chloridesPolyesters
Hydroxyethoxy (as part of a vinyl/acrylate monomer)Free-radical polymerizationPolyacrylates, polyvinyls
HydroxyethoxyReaction with diepoxidesCross-linked epoxy resins

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for structural confirmation.

The molecular formula of this compound is C11H12O4. The expected exact mass for the protonated molecule [M+H]+ can be calculated and then compared to the experimentally observed mass. A close match provides strong evidence for the compound's identity.

Fragmentation analysis is also a key aspect of HRMS. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic ions. The fragmentation pattern of this compound would likely involve cleavages at the ether linkage, the bond between the carbonyl groups, and within the propanedione side chain. For instance, a common fragmentation might involve the loss of the hydroxyethoxy group or cleavage between the two carbonyl carbons. Analyzing the exact masses of these fragments helps to piece together the molecule's structure.

Moreover, HRMS is a powerful technique for reaction monitoring. During the synthesis of this compound, HRMS can be used to track the disappearance of reactants and the appearance of the product in real-time. This allows for the optimization of reaction conditions and the identification of any potential byproducts or intermediates.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]+C11H13O4+209.0814
[M+Na]+C11H12O4Na+231.0633
[M-H]-C11H11O4-207.0657

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. For this compound, 1D NMR (¹H and ¹³C) and advanced 2D NMR techniques provide comprehensive structural information.

¹H NMR Spectroscopy The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

A singlet for the methyl protons (-CH₃) adjacent to a carbonyl group.

Multiplets for the aromatic protons on the phenyl ring, likely showing a characteristic pattern for a 1,4-disubstituted benzene.

Multiplets for the methylene (B1212753) protons of the hydroxyethoxy group (-O-CH₂-CH₂-OH).

A broad singlet for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for:

The two carbonyl carbons of the dione (B5365651) functionality, appearing at very low field (downfield).

The carbons of the aromatic ring.

The methyl carbon.

The two methylene carbons of the hydroxyethoxy group.

2D NMR Spectroscopy To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, for example, confirming the connectivity between the two methylene groups in the hydroxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenyl ring, the dione moiety, and the hydroxyethoxy group.

Solid-State NMR (ssNMR) While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can probe the structure in its crystalline or amorphous solid form. For this compound, ssNMR could be used to:

Study polymorphism, which is the existence of different crystalline forms of the same compound.

Determine the conformation of the molecule in the solid state, which may differ from its solution conformation.

Analyze intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Ketone)-~190-200
C=O (Aldehyde/Ketone)-~190-200
Aromatic CH~7.0-8.0~115-135
Aromatic C-O-~160
-O-CH₂-~4.1~70
-CH₂-OH~3.8~61
-CH₃~2.4~25
-OHVariable-

Infrared (IR) and Raman Spectroscopy for Detailed Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These two methods are often complementary. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if there is a change in the molecule's polarizability.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected peaks include:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group, likely broadened due to hydrogen bonding.

C-H Stretch (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=O Stretch: Strong, sharp absorption bands in the range of 1750-1680 cm⁻¹. The presence of two carbonyl groups in conjugation with the phenyl ring may result in two distinct peaks or a broadened, complex band in this region.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the ether linkage and the alcohol.

Raman Spectroscopy Raman spectroscopy provides additional vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:

Strong signals for the aromatic ring vibrations.

Characteristic signals for the C=O double bonds.

Vibrations associated with the C-C backbone of the propanedione and ethoxy groups.

By analyzing both the IR and Raman spectra, a detailed picture of the molecule's vibrational modes can be constructed. This analysis not only confirms the presence of all expected functional groups but can also provide subtle information about the molecular environment and intermolecular interactions.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
-OHO-H Stretch3500 - 3200 (broad)IR
Aromatic C-HC-H Stretch3100 - 3000IR, Raman
Aliphatic C-HC-H Stretch3000 - 2850IR, Raman
C=OC=O Stretch1750 - 1680 (strong)IR, Raman
Aromatic C=CC=C Stretch1600 - 1450IR, Raman
C-O (Ether & Alcohol)C-O Stretch1250 - 1000IR

X-ray Diffraction Studies for Single-Crystal and Powder Solid-State Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method can be applied to both single crystals and polycrystalline powders.

Single-Crystal X-ray Diffraction If a suitable single crystal of this compound can be grown, single-crystal XRD can provide a precise and unambiguous determination of its molecular structure. This analysis yields:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The exact three-dimensional shape or conformation of the molecule in the solid state. This includes the dihedral angles between the phenyl ring and the dione side chain, as well as the conformation of the flexible hydroxyethoxy group.

Intermolecular Interactions: Detailed information about how the molecules pack together in the crystal lattice. This is crucial for understanding intermolecular forces such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the phenyl rings. These interactions are fundamental to the material's bulk properties.

Powder X-ray Diffraction (PXRD) When single crystals are not available, powder X-ray diffraction (PXRD) is a valuable alternative. In this technique, a powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is used for:

Phase Identification: The diffraction pattern is unique to a specific crystalline structure and can be used to identify the compound by matching it with a database.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the assessment of the sample's purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Unit Cell Determination: While less precise than single-crystal analysis, PXRD can be used to determine the unit cell parameters of the crystal lattice.

Table 4: Information Obtainable from X-ray Diffraction Techniques

TechniqueSample TypeKey Information Provided
Single-Crystal XRDSingle CrystalPrecise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing, intermolecular interactions.
Powder XRDPolycrystalline PowderCrystalline phase identification, assessment of purity, polymorphism studies, unit cell parameters.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. The choice of technique depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the purity assessment of this compound. A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

Purity Assessment: A pure compound should ideally elute as a single, sharp peak. The area of this peak is proportional to the concentration of the compound. By integrating the area of the main peak and any impurity peaks, the purity can be accurately quantified. A common setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is typically used, set to a wavelength where the aromatic ring absorbs strongly.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As components elute from the HPLC column, they are introduced into the mass spectrometer.

Peak Identification: LC-MS allows for the confirmation of the identity of the main peak by analyzing its mass spectrum.

Impurity Characterization: It is particularly powerful for identifying and characterizing unknown impurities. The mass spectrum of an impurity peak can provide its molecular weight and fragmentation pattern, offering clues to its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized components through the column, where they separate based on their boiling points and interactions with the column's stationary phase.

Applicability: For this compound, derivatization (e.g., silylation of the hydroxyl group) might be necessary to increase its volatility and thermal stability for GC-MS analysis.

Analysis of Volatile Impurities: GC-MS is excellent for detecting and identifying any volatile impurities or residual solvents from the synthesis.

Table 5: Comparison of Chromatographic Techniques for the Analysis of this compound

TechniquePrinciple of SeparationDetectorPrimary Application
HPLCPartitioning between a liquid mobile phase and a solid stationary phaseUV-Vis, Refractive Index, etc.Purity assessment, quantification.
LC-MSHPLC separation followed by mass analysisMass SpectrometerPeak identification, impurity characterization, quantification.
GC-MSPartitioning between a gas mobile phase and a liquid/solid stationary phaseMass SpectrometerAnalysis of volatile and thermally stable compounds, identification of volatile impurities.

Conclusion and Future Research Directions for 1 4 2 Hydroxyethoxy Phenyl Propane 1,2 Dione

Summary of Key Academic Findings and Their Broader Implications

Direct academic findings on 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione are sparse. However, by examining its constituent functional groups—a 1,2-dione, a phenyl ring, and a hydroxyethoxy side chain—we can infer its potential chemical behavior and significance. The 1,2-dione functionality is a well-known reactive moiety involved in various chemical transformations and is a precursor in the synthesis of more complex molecules. The presence of the hydroxyethoxy group on the phenyl ring introduces hydrophilicity and a potential site for further derivatization, which could influence the compound's solubility and biological interactions.

The broader implications for a compound with this structure could lie in materials science, as a photoinitiator, or in medicinal chemistry as a building block for more complex pharmacologically active molecules. The combination of a reactive dione (B5365651) and a modifiable side chain makes it a versatile synthetic intermediate.

Identification of Unresolved Questions and Methodological Challenges in the Chemistry of the Compound

The primary unresolved question is the fundamental characterization of this compound itself. Detailed spectroscopic data (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and its three-dimensional structure through X-ray crystallography are yet to be thoroughly documented in peer-reviewed literature.

Methodological challenges would likely revolve around the selective synthesis of this compound, avoiding side reactions at the hydroxy group or on the phenyl ring. The purification of the final product would also require careful chromatographic techniques to separate it from potential impurities and starting materials. Furthermore, the stability of the 1,2-dione functionality under various reaction conditions would need to be systematically investigated.

Proposed Future Research Avenues

Future research should focus on a systematic exploration of the synthesis, properties, and potential applications of this compound.

Exploration of Enantioselective Syntheses and Chiral Derivatization

Given the presence of a prochiral center, the development of enantioselective synthetic routes to obtain chiral derivatives of this compound would be a significant advancement. This could involve the use of chiral catalysts or starting from chiral precursors. The resulting enantiomerically pure compounds could have specific applications in asymmetric synthesis or as chiral resolving agents. Chiral derivatization of the hydroxyl group could also be explored to separate enantiomers and to study their distinct properties.

Investigation of Specific Biological Interactions (limited to mechanistic or theoretical studies, not clinical outcomes)

The 1,2-dione moiety is known to interact with biological macromolecules. Mechanistic studies could investigate the potential of this compound to act as an enzyme inhibitor or to form covalent adducts with proteins. Theoretical studies, such as molecular docking, could be employed to predict its binding affinity to various biological targets. These in silico studies could guide future experimental work to understand its mode of action at a molecular level without assessing clinical outcomes.

Q & A

Basic: What are the optimal synthetic routes for 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione?

Methodological Answer:
The synthesis of this compound can be adapted from methods used for structurally similar diones. For example, refluxing precursor compounds (e.g., substituted phenylpropane-diones) with phosphorus halides in dry toluene or xylene, using triethylamine as a base, followed by crystallization from ethanol or acetone, is a common approach . Key steps include:

  • Reaction Conditions: 8–12 hours under reflux (100–120°C) with inert gas protection to prevent oxidation.
  • Purification: Vacuum filtration and recrystallization from diluted ethanol to isolate high-purity crystals.
  • Validation: Monitor reaction progress via TLC or HPLC, confirming product formation through melting point analysis and spectroscopic techniques.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:
A combination of IR, NMR (¹H, ¹³C), and mass spectrometry is essential:

  • IR Spectroscopy: Identifies carbonyl stretches (C=O, ~1700 cm⁻¹) and hydroxyethoxy O–H stretches (~3300 cm⁻¹) .
  • NMR:
    • ¹H NMR: Signals at δ 4.1–4.3 ppm (methylene groups in hydroxyethoxy) and δ 7.5–8.0 ppm (aromatic protons) .
    • ¹³C NMR: Peaks at ~200 ppm (ketones) and ~60–70 ppm (ethoxy carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns .

Advanced: How does the hydroxyethoxy group influence electronic properties compared to methoxy/hydroxyl substituents?

Methodological Answer:
The hydroxyethoxy group introduces both electron-donating (via oxygen lone pairs) and steric effects. To analyze this:

  • Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare Mulliken charges with methoxy/hydroxyl analogs.
  • Experimental Validation: Measure Hammett substituent constants (σ) via reaction kinetics (e.g., ester hydrolysis rates) to quantify electronic effects .
  • Impact on Reactivity: The hydroxyethoxy group may enhance solubility in polar solvents while stabilizing intermediates in nucleophilic additions (e.g., enolate formation) .

Advanced: What methodologies assess the compound’s enzyme inhibitory potential?

Methodological Answer:
Follow in vitro protocols for related diones:

  • Target Selection: Screen against enzymes like cyclooxygenase (COX) or kinases, where diones often act as inhibitors .
  • Assay Design:
    • Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination.
    • Include positive controls (e.g., aspirin for COX inhibition) and negative controls (solvent-only).
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants (Kᵢ) and validate via Lineweaver-Burk plots for mechanism elucidation .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility: Test in DMSO, acetone, and aqueous buffers (pH 2–12). Similar diones show >50 mg/mL solubility in DMSO but limited solubility in water (<1 mg/mL) .
  • Stability:
    • Thermal: Use TGA/DSC to determine decomposition temperatures (expected >150°C for crystalline diones).
    • Photostability: Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC .
    • pH Stability: Incubate in buffers (pH 3–10) for 48 hours; analyze by LC-MS for hydrolysis products .

Advanced: How can computational modeling predict metabolic degradation pathways?

Methodological Answer:

  • Software Tools: Use Schrödinger’s BioLuminate or MetabolExpert to simulate phase I/II metabolism.
  • Key Predictions:
    • Phase I: Hydroxylation at the phenyl ring or keto-reduction (e.g., to diols) .
    • Phase II: Glucuronidation of the hydroxyethoxy group, confirmed by synthesizing analogs and comparing MS/MS fragmentation .
  • Validation: Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fraction) and UPLC-QTOF analysis .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Calibrate against certified reference standards.
  • GC-MS: For volatile byproducts (e.g., residual solvents), employ a DB-5MS column and EI ionization.
  • Elemental Analysis: Confirm purity (>98%) via CHNS/O analysis, with deviations <0.4% from theoretical values .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., cell lines, serum concentration).
  • Data Triangulation: Cross-validate using orthogonal methods (e.g., Western blot for protein targets alongside activity assays) .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like solvent choice or incubation time .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Protecting Groups: Temporarily block the hydroxyethoxy group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactions to the dione moiety .
  • Catalysis: Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states in nucleophilic attacks on specific carbonyl groups .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the less hindered ketone .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood for weighing and reactions due to potential dust/volatile byproducts.
  • Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
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1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.